molecular formula C10H8BrNO B1267094 8-Bromo-6-methoxyquinoline CAS No. 50488-36-3

8-Bromo-6-methoxyquinoline

Cat. No.: B1267094
CAS No.: 50488-36-3
M. Wt: 238.08 g/mol
InChI Key: MXMVLWCWCLMAHP-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxyquinoline is a brominated quinoline derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used for a variety of purposes, such as in the synthesis of other compounds, as a reagent for organic synthesis, and as a fluorescent dye. This compound has also been used in the study of biochemical and physiological processes, as well as in the development of pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Bromination : 8-Bromo-6-methoxyquinoline can be synthesized using regioselective bromination methods. This process allows for the selective functionalization of the quinoline ring at various positions, such as C-2, C-3, and C-5, under mild conditions using molecular bromine. Such techniques are vital in the synthesis of polyfunctional brominated methoxyquinolines, which have wide applications in pharmaceuticals and materials science (Çakmak & Ökten, 2017).

Chemosensors and Fluorescence Studies

  • Chemosensor for Heavy Metals : Studies have shown that certain derivatives of 8-methoxyquinoline, such as 5-chloro-8-methoxyquinoline, can act as selective chemosensors for heavy metals like cadmium. These compounds exhibit a significant increase in fluorescence in the presence of Cd2+ ions, making them potentially useful in monitoring Cd2+ concentrations in waste effluents and food products (Prodi et al., 2001).

Drug Synthesis and Discovery

  • Anti-Tuberculosis Drug Synthesis : A derivative of 6-bromo-8-methoxyquinoline has been synthesized as a part of the development of new anti-TB drugs. This compound was specifically synthesized as a derivative of quinoline-TMC-207, indicating its potential application in the treatment of tuberculosis (Tie-min, 2009).

Synthetic Methodology Improvement

  • Telescoping Process in Drug Discovery : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, has been synthesized from a related bromo-methoxyquinoline derivative. The synthesis process was improved by introducing a telescoping process, which reduced isolation steps and increased overall yield. This indicates the importance of this compound derivatives in streamlining drug synthesis processes (Nishimura & Saitoh, 2016).

Safety and Hazards

8-Bromo-6-methoxyquinoline is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-6-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Properties

IUPAC Name

8-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMVLWCWCLMAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299446
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-36-3
Record name 50488-36-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-6-methoxyquinoline
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Synthesis routes and methods

Procedure details

To 5.05 g (29.0 mmol) 6-methoxy-quinolin-8-yl-amine in 25 mL of 48% HBr at 0° C. is added a solution of 2.60 g (37.7 mmol) and 20 mL H2O. After stirring at 0° C. for 15 min, the resulting mixture is added dropwise to a 75° C. solution of 5.0 g (34.8 mmol) CuBr and 60 mL of 48% HBr. After 5.5 h, the reaction mixture is neutralized with 150 mL of ice cold 5N NaOH, the resulting mixture is stirred with 300 mL EtOAc and filtered through a pad of celite. This mixture is extracted 2×100 mL EtOAc, and the combined organics are washed with 1×200 mL H2O, 1×200 mL brine, dried over Na2SO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (4/1 to 1/1), gives 4.23 g (17.8 mmol, a 61% yield) of the title compound as a brown oil. MS (ES) m/z 239 (MH)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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